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Cat. No.: B12391160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2),

a key protein involved in the reabsorption of glucose in the kidneys. By blocking SGLT2,

velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood

glucose levels. This mechanism of action has established velagliflozin as a novel therapeutic

agent for the management of diabetes mellitus in animals. This technical guide provides a

comprehensive overview of the initial dose-ranging studies of velagliflozin in various animal

species, focusing on the preclinical and early clinical data that have informed its therapeutic

development. The information is presented to aid researchers, scientists, and drug

development professionals in understanding the foundational pharmacology and safety profile

of this compound.

Mechanism of Action: SGLT2 Inhibition
Velagliflozin's therapeutic effect is derived from its targeted inhibition of SGLT2 in the proximal

convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately

90% of the glucose filtered by the glomeruli. Inhibition of this transporter leads to glucosuria,

which in turn reduces hyperglycemia.
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Diagram 1: Mechanism of Action of Velagliflozin

Preclinical Dose-Ranging and Toxicology Studies
Initial preclinical studies are fundamental in determining the safety profile and selecting

appropriate doses for further development. For velagliflozin, these studies were conducted in

standard laboratory animal models, including rats and dogs.

Rodent Studies (Rats)
Oral Toxicity Studies:
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A 4-week repeat-dose oral toxicity study was conducted in rats to assess the safety profile of

velagliflozin. The study established a No Observed Adverse Effect Level (NOAEL) of 30

mg/kg/day. The majority of the effects observed at higher doses were considered non-adverse

and were secondary to the pharmacological activity of the drug, such as glucosuria and

osmotic diuresis.[1]

Reproductive and Developmental Toxicity Studies:

Reproductive toxicity was evaluated in rats to understand the potential effects on fertility and

fetal development. A preliminary study informed the dose selection for a definitive study,

suggesting a high dose of 300-600 mg/kg/day. The definitive study established a parental

NOAEL of 100 mg/kg/day, with effects at higher doses primarily related to lower parental body

weights and bodyweight gains.[1]

Experimental Protocol: Rat 4-Week Oral Toxicity Study (General Methodology)

A generalized protocol for a 4-week oral toxicity study in rats, based on standard preclinical

guidelines, would involve the following:

Animals: Young adult Sprague-Dawley or Wistar rats, with equal numbers of males and

females per group.

Groups: Typically, a control group (vehicle only) and at least three dose groups (low, mid,

and high).

Dosing: Daily oral administration (e.g., by gavage) for 28 consecutive days.

Observations: Daily clinical observations, weekly body weight and food consumption

measurements.

Clinical Pathology: Hematology and clinical chemistry parameters are assessed at the end of

the study.

Pathology: Gross necropsy of all animals, with organ weight measurements.

Histopathological examination of a comprehensive list of tissues from control and high-dose

groups, and any target organs from other dose groups.
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Diagram 2: Generalized Workflow for a 4-Week Rat Oral Toxicity Study

Non-Rodent Studies (Dogs)
Publicly available information on the initial dose-ranging studies of velagliflozin in dogs is

limited. However, it is standard practice in preclinical development to conduct such studies in a

non-rodent species. Reports indicate that the effect of velagliflozin on blood glucose levels has

been demonstrated in healthy dogs.[1] These studies would have been crucial for determining

the safety and pharmacokinetic profile in a second species before moving to clinical trials in the

target species.

Target Animal Studies (Cats)
Following the initial preclinical safety assessment in laboratory animals, studies were

conducted in the target species, cats, to evaluate the safety, pharmacokinetics, and efficacy of

velagliflozin.

Safety and Dose-Ranging Studies in Healthy Cats
A 90-day tolerance study in healthy cats evaluated repeated doses of 1, 3, and 5 mg/kg of

velagliflozin. A dose-dependent softening of stool was observed. In a longer-term, 180-day

study in 9-month-old adult cats, repeated overdoses of up to 5 times the highest recommended

dose of 1 mg/kg resulted in reduced weight gain.[2] These studies were instrumental in defining

the therapeutic window and understanding the potential side effects at and above the intended

clinical dose.
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Table 1: Summary of Dose-Ranging and Safety Studies in Healthy Cats

Study Duration
Doses
Administered
(mg/kg/day)

Key Findings Reference

90 days 1, 3, 5
Dose-dependent

softening of stool.
[2]

180 days Up to 5 (overdose)
Reduced weight gain

at high doses.
[2]

Experimental Protocol: Feline 90-Day Tolerance Study (General Methodology)

A representative protocol for a 90-day feline tolerance study would include:

Animals: Healthy, purpose-bred domestic cats.

Groups: A control group and multiple dose groups (e.g., 1x, 3x, and 5x the intended clinical

dose).

Dosing: Once-daily oral administration for 90 days.

Observations: Daily clinical observations, regular monitoring of body weight, food and water

consumption.

Clinical and Laboratory Assessments: Periodic physical examinations by a veterinarian, and

regular collection of blood and urine for hematology, clinical chemistry, and urinalysis.

Pharmacokinetic Studies in Cats
Pharmacokinetic studies in cats have demonstrated that velagliflozin is rapidly absorbed after

oral administration. The systemic exposure to velagliflozin was found to be greater in the fasted

state compared to the fed state.[3]

Table 2: Pharmacokinetic Parameters of Velagliflozin in Cats (1 mg/kg dose)
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Parameter Value Condition Reference

Cmax (fasted) 1030 (± 361) ng/mL Fasted [4]

AUC0-last (fasted)
3295 (± 1098)

day*ng/mL
Fasted [4]

Tmax (median) 0.25 hours Not specified [4]

Elimination Half-life 3.68 (± 0.34) hours Not specified [5]

Efficacy Studies in Diabetic Cats
Numerous clinical field trials have established the efficacy of velagliflozin at a dose of 1 mg/kg

once daily for improving glycemic control in diabetic cats. These studies have consistently

shown significant reductions in blood glucose and fructosamine levels, along with

improvements in clinical signs of diabetes such as polyuria and polydipsia.[5][6][7]

Studies in Other Animal Species (Ponies)
Velagliflozin has also been investigated in insulin-dysregulated ponies. A study demonstrated

that a dose of 0.3 mg/kg was effective in reducing hyperinsulinemia and preventing laminitis. It

was noted that this dose was selected based on prior pharmacokinetic and pharmacodynamic

studies in horses and other species, although this data is not publicly available.[8]

Summary and Conclusion
The initial dose-ranging studies of velagliflozin in animals have been pivotal in establishing its

safety and efficacy profile. Preclinical toxicology studies in rats have defined the NOAEL and

provided crucial information on the compound's safety at various dose levels. While detailed

information on initial dose-ranging studies in dogs is not extensively available in the public

domain, their execution would have been a standard and necessary step in the drug's

development.

Dose-ranging and safety studies in the target species, cats, have confirmed the tolerability of

velagliflozin and informed the selection of the 1 mg/kg once-daily clinical dose. This dose has

been extensively validated in numerous clinical trials, demonstrating its effectiveness in
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managing feline diabetes mellitus. The study in ponies further highlights the potential for

velagliflozin's application in other species with insulin dysregulation.

This technical guide provides a consolidated overview of the publicly available data on the

initial dose-ranging studies of velagliflozin. For researchers and drug development

professionals, this information serves as a foundational understanding of the preclinical and

early clinical journey of this important veterinary therapeutic. Further proprietary data from the

developing company would be required for a complete and exhaustive review.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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